6-fluoro-8aH-phthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-8aH-phthalazin-1-one is a heterocyclic compound that belongs to the phthalazinone family Phthalazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-8aH-phthalazin-1-one typically involves the reaction of 6-fluorophthalic anhydride with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or acetic acid, under reflux conditions. The resulting intermediate is then cyclized to form the desired phthalazinone derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-8aH-phthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom at the 6-position can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the 6-position .
Scientific Research Applications
6-fluoro-8aH-phthalazin-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-fluoro-8aH-phthalazin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom at the 6-position can enhance the compound’s binding affinity and selectivity for these targets. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phthalazin-1-one: The parent compound without the fluorine substitution.
6-chloro-8aH-phthalazin-1-one: A similar compound with a chlorine atom instead of fluorine.
6-bromo-8aH-phthalazin-1-one: A similar compound with a bromine atom instead of fluorine.
Uniqueness
6-fluoro-8aH-phthalazin-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability, lipophilicity, and overall pharmacokinetic properties of organic compounds, making this compound a valuable compound for drug development .
Properties
Molecular Formula |
C8H5FN2O |
---|---|
Molecular Weight |
164.14 g/mol |
IUPAC Name |
6-fluoro-8aH-phthalazin-1-one |
InChI |
InChI=1S/C8H5FN2O/c9-6-1-2-7-5(3-6)4-10-11-8(7)12/h1-4,7H |
InChI Key |
NFWSSKHWYBKJOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CN=NC(=O)C21)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.